PIPES dipotassium salt

Descripción general

Descripción

1,4-Piperazinediethanesulfonic acid, dipotassium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its stability and inertness towards enzymatic and non-enzymatic reactions, making it a valuable component in various experimental setups .

Aplicaciones Científicas De Investigación

Buffering Agent in Biological Research

PIPES dipotassium salt is primarily employed as a buffering agent due to its favorable pKa value of 6.8, which allows it to effectively stabilize pH levels crucial for many biological processes, including enzyme activity and protein stability .

Key Features:

- pKa Value : 6.8

- Effective pH Range : 6.0 - 7.6

- Low Ionic Strength : Minimizes interference with biomolecules.

Applications in Cell Culture

PIPES is used in cell culture media to maintain a stable pH environment, essential for optimal growth conditions of various cell lines, including mammalian, insect, and plant cells. Its biocompatibility and low toxicity make it suitable for long-term cultures.

Case Study:

A study demonstrated that using PIPES in the culture medium improved the growth rate and viability of HeLa cells compared to other buffers .

Biochemical Assays

The compound is extensively utilized in biochemical assays due to its ability to maintain a consistent pH without interacting with assay components. This property ensures accurate results in various applications such as:

Fluorescence Polarization Microscopy

This compound has been successfully employed in fluorescence polarization microscopy to study interactions between kinesin and microtubules. This application highlights its utility in cell biology research, where maintaining physiological conditions is critical for observing dynamic biological processes .

Comparison with Other Buffers

PIPES shares similarities with other zwitterionic buffers but stands out due to its specific buffering range and low reactivity with biomolecules:

| Compound Name | Chemical Formula | pKa Values | Unique Features |

|---|---|---|---|

| HEPES | C₈H₁₈N₂O₄S | 7.5 | Higher buffering capacity at physiological pH |

| ACES | C₈H₁₉N₂O₄S | 6.9 | Suitable for low-temperature applications |

| Tris | C₄H₁₁N₃O₃ | 8.1 | Less effective below pH 7 |

Synthesis and Purification

The synthesis of this compound involves neutralizing Piperazine-1,4-bis(2-ethanesulfonic acid) with potassium hydroxide or potassium carbonate. The final product is purified through crystallization or filtration methods, ensuring high purity levels suitable for laboratory applications.

Mecanismo De Acción

Target of Action

Instead, it is used as a buffering agent in biological and biochemical research . Its primary role is to maintain a stable pH environment, which is crucial for various biological and chemical reactions .

Mode of Action

As a buffer, PIPES dipotassium salt works by preventing drastic pH changes in the solution it is added to . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby maintaining a relatively constant pH .

Biochemical Pathways

By maintaining a stable ph, it ensures that biochemical pathways can proceed normally . Many enzymes and biochemical processes are highly sensitive to pH, and slight changes can significantly affect their efficiency and outcomes .

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment . This stability allows biological and biochemical processes to proceed with minimal pH-related interference .

Action Environment

The efficacy and stability of this compound as a buffer can be influenced by environmental factors such as temperature and the presence of other ions . For example, its buffering capacity is optimal in the pH range of 6.1-7.5 . Outside this range, its ability to resist pH changes diminishes .

Análisis Bioquímico

Biochemical Properties

PIPES dipotassium salt plays a significant role in biochemical reactions. It is often chosen for its compatibility with biological systems, ensuring minimal disruption to cellular integrity or function . It is extensively used in protein isolation procedures, electrophoresis, and other biochemical assays where precise pH control is necessary to avoid protein denaturation or degradation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It is particularly valued for its low metal ion binding affinity, which is critical in experiments where the presence of metal ions can lead to undesirable side effects or interference with molecular interactions .

Molecular Mechanism

The mechanism of action of this compound lies in its ability to maintain consistent pH levels by resisting changes in hydrogen ion concentrations, a feature that is vital during experiments that are sensitive to pH fluctuations such as enzymatic reactions and cell cultures .

Temporal Effects in Laboratory Settings

The widespread use of this compound in laboratory settings underscores its effectiveness and reliability as a buffering agent, facilitating the maintenance of optimal conditions for a variety of scientific investigations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Piperazinediethanesulfonic acid, dipotassium salt can be synthesized by reacting piperazine with ethane sulfonic acid under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of 1,4-Piperazinediethanesulfonic acid, dipotassium salt involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product, which is essential for its use in research and diagnostic applications .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Piperazinediethanesulfonic acid, dipotassium salt is primarily inert towards most chemical reactions. it can participate in acid-base reactions due to its zwitterionic nature .

Common Reagents and Conditions

The compound is stable under a wide range of pH conditions, typically between 6.1 and 7.5. It is often used in combination with other buffering agents such as HEPES, EGTA, and magnesium sulfate in various biological assays .

Major Products Formed

Due to its inert nature, 1,4-Piperazinediethanesulfonic acid, dipotassium salt does not typically form major products through chemical reactions. Its primary role is to maintain pH stability in experimental conditions .

Comparación Con Compuestos Similares

Similar Compounds

HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Another zwitterionic buffer with a similar pH range but different buffering capacity.

MES (2-(N-Morpholino)ethanesulfonic acid): A buffer with a lower pH range, often used in different types of biological assays.

Tris (Tris(hydroxymethyl)aminomethane): A widely used buffer with a broader pH range but different chemical properties.

Uniqueness

1,4-Piperazinediethanesulfonic acid, dipotassium salt is unique due to its specific pH range and stability, making it suitable for applications where other buffers might not perform as effectively. Its inertness towards enzymatic and non-enzymatic reactions also sets it apart from other buffering agents .

Actividad Biológica

PIPES dipotassium salt, or Piperazine-1,4-bis(2-ethanesulfonic acid) dipotassium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. Its unique properties make it particularly effective in maintaining physiological pH levels crucial for various biological processes. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

- Chemical Formula : C₈H₁₆K₂N₂O₆S₂

- Molecular Weight : 378.55 g/mol

- pKa : 6.8 (at 25 °C)

- Effective pH Range : 6.1 - 7.5

This compound acts as a buffering agent by modulating the concentration of free hydrogen ions (H+) in solution, thus stabilizing pH during biological reactions that are sensitive to pH fluctuations .

Applications in Biological Research

This compound is employed in various biological applications due to its low toxicity and minimal interaction with biomolecules. Some key areas of application include:

- Cell Culture : PIPES is commonly used in cell culture media to maintain pH stability, which is essential for optimal cell growth and function. Research has shown that it supports the growth of diverse cell lines, including mammalian, insect, and plant cells.

- Biochemical Assays : Its buffering capacity makes PIPES suitable for enzyme activity assays, protein-protein interaction studies, and nucleic acid hybridization experiments. The compound's inert nature ensures accurate results by minimizing background interference .

- Protein Stability : PIPES helps maintain protein stability during purification and analysis processes, which is critical for obtaining reliable experimental data.

PIPES functions primarily as a buffer by accepting or donating protons (H+) based on the surrounding pH. This characteristic allows it to effectively resist changes in pH that could adversely affect enzymatic activities or cellular functions. For instance, in enzyme assays, maintaining a constant pH is vital for optimal enzyme activity; PIPES aids in this by buffering against small changes caused by the enzymatic reactions occurring within the solution .

Comparative Analysis with Other Buffers

This compound is often compared with other zwitterionic buffers such as HEPES and Tris. The following table summarizes their properties:

| Compound Name | Chemical Formula | pKa Values | Unique Features |

|---|---|---|---|

| PIPES | C₈H₁₆K₂N₂O₆S₂ | 6.8 | Effective buffering around neutral pH; low reactivity with biomolecules |

| HEPES | C₈H₁₈N₂O₄S | 7.5 | Higher buffering capacity at physiological pH |

| Tris | C₄H₁₁N₃O₃ | 8.1 | Commonly used in molecular biology; less effective below pH 7 |

PIPES stands out due to its effective buffering range around neutral pH and its low reactivity with biomolecules, making it particularly advantageous for sensitive biological assays .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental contexts:

- Cell Growth Studies : A study demonstrated that PIPES significantly supports the growth of various mammalian cell lines under controlled pH conditions, showcasing its utility in cell culture applications.

- Enzyme Activity Assays : In enzyme assays involving lactate dehydrogenase (LDH), PIPES maintained a stable pH that was critical for optimal enzyme function, leading to reproducible results across experiments.

- Protein Purification : Research indicated that using PIPES during protein purification processes enhanced protein yield and stability compared to buffers that exhibited higher reactivity with proteins.

Propiedades

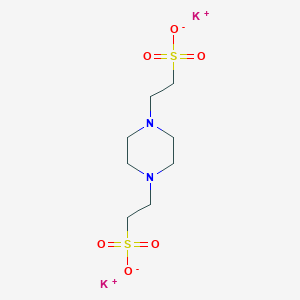

IUPAC Name |

dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQYFCAMUXGZFN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16K2N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073042 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | PIPES dipotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108321-27-3 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.